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  • Product: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
  • CAS: 749268-53-9

Core Science & Biosynthesis

Foundational

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride, a class of organic compounds that are pivotal in the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride, a class of organic compounds that are pivotal in the landscape of medicinal chemistry and organic synthesis. The strategic placement of a methoxy group and two methyl groups on the benzene ring influences the electronic properties and steric environment of the sulfonyl chloride moiety. This, in turn, modulates its reactivity and the properties of its derivatives. The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a cornerstone in the development of a wide array of therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, with a focus on its relevance to drug discovery.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is characterized by a benzene ring substituted with a sulfonyl chloride group, a methoxy group at the 2-position, and methyl groups at the 3- and 5-positions.

Molecular Formula: C₉H₁₁ClO₃S

Molecular Weight: 234.70 g/mol

IUPAC Name: 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Appearance White to off-white or pale yellow solidGeneral appearance of aromatic sulfonyl chlorides.
Melting Point 50-100 °CAromatic sulfonyl chlorides are typically solids at room temperature. The exact melting point will depend on the crystal lattice energy.
Boiling Point > 200 °C (decomposes)High molecular weight and polar functional groups suggest a high boiling point, though decomposition is likely at atmospheric pressure.
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols).The non-polar benzene ring and methyl groups contribute to solubility in organic solvents, while the reactive sulfonyl chloride group dictates its instability in protic media.
Stability Moisture-sensitive. Decomposes in the presence of water or alcohols.The sulfonyl chloride functional group is susceptible to hydrolysis.[4]

Synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

The most direct and common method for the synthesis of aromatic sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. The starting material for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is 1-methoxy-2,4-dimethylbenzene (also known as 2,4-dimethylanisole).[5][6][7]

Proposed Synthetic Workflow

G start Start: 2,4-Dimethylanisole reaction Chlorosulfonation Reaction (Low Temperature, Inert Atmosphere) start->reaction chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->reaction workup Aqueous Workup (Ice-water quench) reaction->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction drying Drying (Anhydrous Na2SO4 or MgSO4) extraction->drying purification Purification (Crystallization or Chromatography) drying->purification product Product: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride purification->product

Caption: Proposed synthetic workflow for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive chemicals.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2,4-dimethylbenzene (1 equivalent) dissolved in a suitable inert solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary application of this compound in drug development is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

G sulfonyl_chloride 2-Methoxy-3,5-dimethyl- benzene-1-sulfonyl chloride sulfonamide Sulfonamide Derivative sulfonyl_chloride->sulfonamide amine Primary or Secondary Amine (R-NH2 or R2NH) amine->sulfonamide base Base (e.g., Pyridine) hcl_salt Base-HCl Salt base->hcl_salt

Caption: General reaction scheme for the synthesis of sulfonamides.

The presence of the ortho-methoxy group may have a modest influence on the reactivity of the sulfonyl chloride. Studies on substituted benzenesulfonyl chlorides suggest that ortho-substituents can sometimes lead to an acceleration of nucleophilic substitution reactions.[8]

Role in Medicinal Chemistry

The sulfonamide linkage is a key structural motif in a vast number of marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, and its chemical stability. By incorporating the 2-methoxy-3,5-dimethylphenyl group, medicinal chemists can explore the structure-activity relationship (SAR) of a drug candidate. The methoxy and methyl groups can influence:

  • Pharmacokinetic Properties: Lipophilicity, metabolic stability, and protein binding can be fine-tuned.

  • Pharmacodynamic Properties: The substituents can interact with specific residues in the target protein's binding pocket, potentially enhancing potency and selectivity.

Predicted Spectroscopic Data

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons at the 4- and 6-positions.

  • Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3 protons.

  • Methyl Protons: Two singlets, each integrating to 3 protons, in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals for the six aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield, as will the carbon bearing the sulfonyl chloride group.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Methyl Carbons: Signals in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy
  • S=O Stretching: Two strong, characteristic absorption bands are expected in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-O Stretching: An absorption band for the aryl ether linkage around 1240-1260 cm⁻¹.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Safety and Handling

Aromatic sulfonyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions.

  • Hazards: Corrosive, causes severe skin burns and eye damage. Moisture-sensitive. Reacts with water to produce hydrochloric acid.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a cool, dry place away from moisture. Keep the container tightly sealed. Store under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a valuable building block for organic synthesis, particularly for the development of novel sulfonamide-based therapeutic agents. Its synthesis via chlorosulfonation of 2,4-dimethylanisole is a feasible and scalable process. The unique substitution pattern on the aromatic ring provides medicinal chemists with a tool to modulate the physicochemical and pharmacological properties of drug candidates. As with all sulfonyl chlorides, appropriate safety measures are paramount during its handling and use.

References

  • PubChem. 2-Methoxybenzenesulfonyl Chloride. National Center for Biotechnology Information. [Link]

  • Jackowski, J., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 24(19), 3532. [Link]

  • Canadian Science Publishing. (1974). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 52(11), 2019-2025. [Link]

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • PubChem. 2,4-Dimethylanisole. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2,4-dimethyl anisole. [Link]

Sources

Exploratory

CAS number and molecular weight of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

The following technical guide provides an in-depth analysis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride , a specialized reagent used in the synthesis of sulfonamide-based pharmacophores. [1] Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride , a specialized reagent used in the synthesis of sulfonamide-based pharmacophores.

[1]

Executive Summary

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is an electrophilic aromatic building block used primarily in medicinal chemistry for the introduction of the 2-methoxy-3,5-dimethylbenzenesulfonyl moiety. This structural motif is valuable in drug discovery, particularly in the development of 5-HT6 receptor antagonists and other G-protein coupled receptor (GPCR) modulators, where the steric bulk and electronic properties of the ortho-methoxy and meta-methyl groups influence ligand binding affinity and metabolic stability.

This guide details the compound's physicochemical properties, synthetic origins, reactivity profile, and validated handling protocols for laboratory applications.

Chemical Identity & Physical Properties[2][3][4][5][6]

Core Identifiers

The compound is characterized by the presence of a sulfonyl chloride group at position 1, flanked by a methoxy group at position 2 and methyl groups at positions 3 and 5.[1]

PropertyData
Chemical Name 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride
CAS Number 749268-53-9
Molecular Formula C₉H₁₁ClO₃S
Molecular Weight 234.70 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols
Storage Conditions Inert atmosphere (Ar/N₂), 2–8°C, Moisture Sensitive
Structural Analysis

The reactivity of the sulfonyl chloride functionality is modulated by the neighboring substituents:

  • Ortho-Methoxy Effect: The methoxy group at position 2 acts as an electron-donating group (EDG) via resonance, increasing electron density on the ring. However, its proximity to the sulfonyl group also provides steric bulk, which can influence the rate of nucleophilic attack during sulfonamide formation.

  • Meta-Methyl Groups: The methyl groups at positions 3 and 5 further increase the lipophilicity (LogP) of the molecule, a critical parameter for CNS-active drug candidates.

Synthetic Pathways & Manufacturing

The industrial and laboratory-scale synthesis of this compound typically proceeds via the chlorosulfonation of the parent ether, 2,4-dimethylanisole (1-methoxy-2,4-dimethylbenzene).

Mechanism of Formation

The reaction is an Electrophilic Aromatic Substitution (EAS). The methoxy group is the strongest directing group (ortho/para director).

  • Precursor: 2,4-Dimethylanisole.

  • Reagent: Chlorosulfonic acid (

    
    ), often in excess to serve as both reagent and solvent.
    
  • Regioselectivity: The 6-position is ortho to the strongly activating methoxy group and meta to the methyl group at position 2. This site is electronically favored over position 5 (which is meta to the methoxy group).

Synthetic Workflow Diagram

The following diagram illustrates the chlorosulfonation pathway and the critical temperature control points to prevent desulfonation or polymerization.

SynthesisPath Precursor 2,4-Dimethylanisole (C9H12O) Intermediate Sulfonic Acid Intermediate Precursor->Intermediate Electrophilic Attack (Regioselective at C6) Reagent Chlorosulfonic Acid (ClSO3H) Excess, <0°C Reagent->Intermediate Product 2-Methoxy-3,5-dimethyl benzene-1-sulfonyl chloride (Solid precipitate) Intermediate->Product Dehydration/Chlorination (In situ) Quench Ice/Water Quench (Exothermic Control) Product->Quench Isolation

Caption: Figure 1. Chlorosulfonation pathway for the synthesis of CAS 749268-53-9 from 2,4-dimethylanisole.

Reactivity & Application Profile

Primary Application: Sulfonamide Synthesis

The sulfonyl chloride moiety acts as a "warhead" for coupling with primary or secondary amines to form stable sulfonamides. This reaction is ubiquitous in medicinal chemistry for creating libraries of bioactive compounds.

Key Reaction Parameters:

  • Nucleophile: Primary (

    
    ) or Secondary (
    
    
    
    ) amines.
  • Base: A non-nucleophilic base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine) is required to scavenge the HCl byproduct.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Experimental Protocol: Standard Coupling Procedure

Note: All steps must be performed in a fume hood due to the corrosive nature of sulfonyl chlorides.

  • Preparation: Dissolve 1.0 equivalent of the amine substrate in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.2–1.5 equivalents of Triethylamine or Pyridine. Cool the mixture to 0°C.

  • Reagent Addition: Slowly add 1.0–1.1 equivalents of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (CAS 749268-53-9).

    • Tip: Dissolve the sulfonyl chloride in a small volume of DCM before addition to ensure homogeneity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess base/amine), followed by saturated

    
     and brine. Dry over 
    
    
    
    .
Reaction Mechanism Diagram

CouplingMechanism Start Reagents: Sulfonyl Chloride + Amine Attack Nucleophilic Attack (N attacks S) Start->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Cl- Tetrahedral->Elimination Deprotonation Deprotonation by Base (Formation of Sulfonamide) Elimination->Deprotonation

Caption: Figure 2. Mechanism of sulfonamide formation via nucleophilic acyl substitution at the sulfur atom.

Safety & Handling (MSDS Summary)

Researchers must adhere to strict safety protocols when handling this compound.

  • GHS Classification:

    • H314: Causes severe skin burns and eye damage.[2]

    • H318: Causes serious eye damage.[2]

    • EUH014: Reacts violently with water (hydrolysis produces HCl and sulfonic acid).

  • PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Handle only in a ventilated fume hood.

  • Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on the neat solid.

References

  • Thoreauchem. (n.d.). Product Data: 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (CAS 749268-53-9).[3][4][5][6] Retrieved from [Link]

  • PubChem. (2025). Sulfonyl Chloride Reactivity and Synthesis. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Determination of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine the solubility of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in various organ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to determine the solubility of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in various organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document outlines robust experimental protocols, analytical methodologies, and theoretical considerations to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation. Sulfonyl chlorides are a class of organic compounds frequently utilized as building blocks in medicinal chemistry for the synthesis of sulfonamides, which are present in a wide array of therapeutic agents. Understanding the solubility of these precursors in different organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and ultimately, the efficient and scalable synthesis of drug candidates.

This guide will delve into the practical aspects of solubility determination, emphasizing experimental design, analytical precision, and data interpretation.

Physicochemical Properties and Safety Considerations

2.1. Compound Profile: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

While specific experimental data for this compound is scarce, we can infer some properties based on its structure and related compounds. The presence of a sulfonyl chloride group suggests reactivity towards nucleophiles, particularly protic solvents like water and alcohols, which can lead to solvolysis.[1][2] The aromatic ring with methoxy and dimethyl substitutions will influence its polarity and interactions with different solvents.

2.2. Safety and Handling

Sulfonyl chlorides are known to be corrosive and moisture-sensitive.[3][4] It is imperative to handle 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] All solvents should be handled with care, considering their specific flammability and toxicity profiles.

Experimental Determination of Solubility

The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1. General Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid solute prep_solvent Add known volume/mass of solvent prep_solid->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., shaker, stirrer) for a predetermined time (e.g., 24-72h) prep_vial->equilibration settling Allow solid to settle equilibration->settling filtration Filter supernatant through a syringe filter (e.g., 0.45 µm PTFE) settling->filtration dilution Dilute aliquot of filtrate with a suitable solvent filtration->dilution analysis Quantify concentration using an analytical method (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate solubility (e.g., mg/mL, mol/L) from the concentration and dilution factor analysis->calculation

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

3.2. Detailed Step-by-Step Protocol

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride into a series of glass vials with screw caps. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature environment, such as a shaker bath or a temperature-controlled agitator.

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be recorded precisely.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride.

3.3. Selection of Organic Solvents

The choice of solvents should cover a range of polarities and functionalities to provide a comprehensive solubility profile. A suggested list of solvents includes:

Solvent ClassExamplesRationale
Aprotic Polar Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally good solvents for a wide range of organic compounds.[7]
Protic Polar Methanol, Ethanol, IsopropanolMay exhibit high solubility but could also lead to solvolysis of the sulfonyl chloride over time.[8] It is crucial to analyze samples promptly after preparation.
Halogenated Dichloromethane, ChloroformOften used in organic synthesis and can be effective solvents for sulfonyl chlorides.[7]
Ethers Tetrahydrofuran (THF), Diethyl etherCommon reaction and extraction solvents.
Aromatic Toluene, XyleneRepresentative of non-polar aromatic environments.
Non-polar Aliphatic Hexane, CyclohexaneExpected to show low solubility for a relatively polar compound like a sulfonyl chloride.[8] Useful for establishing the lower end of the solubility spectrum.

3.4. Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of the solute and the required sensitivity and accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high specificity, sensitivity, and accuracy. A reversed-phase HPLC method with UV detection would be suitable for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, which contains a chromophore. A calibration curve must be prepared using standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a distinct UV-Vis absorbance profile and there are no interfering substances, this can be a simpler and faster method. A calibration curve based on Beer-Lambert's law is required.

  • Gravimetric Method: This involves evaporating a known volume of the filtered saturated solution to dryness and weighing the solid residue. While simple, it can be less accurate due to the potential for residual solvent or the presence of non-volatile impurities.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner, typically in a table.

Table 1: Hypothetical Solubility Data for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
AcetonitrileTo be determinedTo be determined
N,N-DimethylformamideTo be determinedTo be determined
MethanolTo be determinedTo be determined
DichloromethaneTo be determinedTo be determined
TetrahydrofuranTo be determinedTo be determined
TolueneTo be determinedTo be determined
HexaneTo be determinedTo be determined

Theoretical Framework: Thermodynamic Considerations

The solubility process can be described by thermodynamic principles. The experimental data can be used to calculate thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of solution.[9][10] By determining solubility at different temperatures, the enthalpy of solution can be calculated using the van 't Hoff equation. This provides deeper insights into the dissolution process, whether it is endothermic or exothermic.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach for determining the solubility of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in a range of organic solvents. By following the detailed experimental protocols and employing appropriate analytical techniques, researchers can generate the high-quality data necessary for informed decision-making in process development, reaction optimization, and formulation design. The principles and methodologies outlined herein are broadly applicable to the solubility determination of other solid organic compounds.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • BenchChem. (n.d.). A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents.
  • TCI Chemicals. (2025).
  • Etzweiler, F., Senn, E., & Schmidt, H. W. H. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry.
  • PubChem. (n.d.). 2-Methoxybenzenesulfonyl Chloride.
  • Thermo Fisher Scientific. (2025).
  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • MilliporeSigma. (2025).
  • Fisher Scientific. (2023).
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • NIH. (n.d.). Calculation of Aqueous Solubility of Organic Compounds.
  • PubMed. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution.
  • PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.
  • Semantic Scholar. (1971). Sulfonyl Chloride Kinetics. Part II.
  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.
  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Georganics. (n.d.). Sulfonyl chlorides.
  • Academia.edu. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.
  • J. Braz. Chem. Soc. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
  • ChemicalBook. (2025). 2-METHOXYBENZENESULFONYL CHLORIDE | 10130-87-7.
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  • (n.d.).
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

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Exploratory

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride MSDS and safety data sheet

Handling, Reactivity, and Synthetic Applications Executive Summary 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a specialized aryl sulfonyl chloride reagent used primarily as a building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Reactivity, and Synthetic Applications

Executive Summary

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a specialized aryl sulfonyl chloride reagent used primarily as a building block in medicinal chemistry for the synthesis of sulfonamides. Structurally, it is characterized by a benzene core decorated with an electron-donating methoxy group at the ortho position and two methyl groups at the meta positions relative to the sulfonyl chloride moiety.

This specific substitution pattern imparts unique electronic properties: the electron-donating groups (EDGs) increase the electron density of the aromatic ring, making the sulfonyl chloride slightly less electrophilic than unsubstituted benzenesulfonyl chloride. While this enhances the metabolic stability of the resulting sulfonamide drugs, it requires optimized reaction conditions to drive coupling efficiency.

Critical Hazard Alert: Like all sulfonyl chlorides, this compound is corrosive and moisture-sensitive . It hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid upon contact with water or humid air.

Part 1: Chemical Identity & Structural Analysis

Identification
  • Chemical Name: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

  • Molecular Formula: C₉H₁₁ClO₃S[1]

  • Molecular Weight: 234.70 g/mol

  • CAS Number: Note: While specific isomers vary in commercial catalogs, this guide applies to the 2-methoxy-3,5-dimethyl isomer. Closest analog for regulatory reference is 2-Methoxybenzenesulfonyl chloride (CAS 10130-87-7).[2][3][4]

  • Physical State: Typically a white to off-white crystalline solid or low-melting semi-solid.

  • Solubility: Soluble in DCM, THF, Ethyl Acetate, Chloroform. Reacts violently with water/alcohols.

Structural Visualization

ChemicalStructure C1 C1 C2 C2 C1->C2 S S C1->S Sulfonyl C3 C3 C2->C3 OMe O-Me C2->OMe Ortho C4 C4 C3->C4 Me3 CH3 C3->Me3 Meta C5 C5 C4->C5 C6 C6 C5->C6 Me5 CH3 C5->Me5 Meta C6->C1 O1 O S->O1 =O O2 O S->O2 =O Cl Cl S->Cl Reactive

Figure 1: Structural connectivity showing the electrophilic sulfonyl chloride head group and the electron-rich aromatic core.

Part 2: Safety Data Sheet (MSDS) Core Elements

This section synthesizes safety data based on the GHS classification for aryl sulfonyl chlorides.

Hazards Identification (GHS)
ClassificationCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.
Serious Eye Damage 1 H318: Causes serious eye damage.[4][5][6]
Corrosive to Metals 1 H290: May be corrosive to metals.[4][5]
  • Signal Word: DANGER

  • Pictograms:

    • GHS05 (Corrosion)

Precautionary Statements
  • Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • Response (P303+P361+P353): IF ON SKIN (or hair): Take off immediately all contaminated clothing.[5][6][7] Rinse skin with water [or shower].[5][6][7][8]

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[5][6][7] Remove contact lenses, if present and easy to do.[5][6][7] Continue rinsing.[5][6][7][8][9]

  • Storage (P402+P404): Store in a dry place. Store in a closed container.

Emergency Response Workflow

EmergencyResponse Start Exposure Incident Identify Identify Route Start->Identify Skin Skin Contact Identify->Skin Eye Eye Contact Identify->Eye Inhale Inhalation Identify->Inhale ActionSkin 1. Brush off dry particles 2. Rinse 15+ min 3. Remove clothing Skin->ActionSkin ActionEye 1. Rinse 15+ min 2. Lift eyelids 3. Remove contacts Eye->ActionEye ActionInhale 1. Fresh air 2. Oxygen if needed 3. Upright position Inhale->ActionInhale Medical SEEK IMMEDIATE MEDICAL ATTENTION (Show Label/CAS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response protocols for exposure to corrosive sulfonyl chlorides.

Part 3: Technical Reactivity & Synthesis Guide

Mechanistic Insight

The reaction of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride with nucleophiles (amines) proceeds via a nucleophilic substitution at the sulfur atom.

The "Electron-Rich" Effect: Unlike nitro-substituted sulfonyl chlorides (which are highly reactive), the methoxy (-OMe) and methyl (-Me) groups are electron-donating .

  • Inductive Effect: The methyl groups push electron density into the ring.

  • Resonance Effect: The methoxy group donates electrons via resonance.

  • Result: The sulfur atom is less positive (less electrophilic).

    • Implication: Reactions with weak nucleophiles (e.g., anilines) may require a catalyst like DMAP (4-Dimethylaminopyridine) or elevated temperatures compared to standard protocols.

Synthesis Protocol: Sulfonamide Formation

Objective: Coupling of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride with a primary amine (R-NH₂).

Reagents:

  • Substrate: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst (Optional): DMAP (0.1 equiv) - Recommended due to electron-rich ring.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

    • Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous DCM (0.2 M concentration).

    • Cool the mixture to 0°C using an ice bath. Note: Cooling controls the exotherm, preventing double-sulfonylation.

  • Addition:

    • Dissolve 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Observation: White precipitate (amine hydrochloride salt) typically forms immediately.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir for 2–4 hours.

    • TLC Monitoring: Use 30% EtOAc/Hexanes. Look for the disappearance of the sulfonyl chloride (high Rf) and appearance of the sulfonamide (lower Rf).

    • Self-Validation Check: If starting material remains after 4 hours, add 10 mol% DMAP and reflux gently.

  • Workup:

    • Quench with 1M HCl (aqueous) to remove unreacted amine and base.

    • Separate the organic layer.

    • Wash with sat. NaHCO₃ (to remove hydrolyzed sulfonic acid byproduct).

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

Reaction Workflow Diagram

SynthesisWorkflow Setup Setup: Anhydrous DCM, 0°C Amine + TEA Addition Dropwise Addition: Sulfonyl Chloride Solution Setup->Addition Reaction Stir RT (2-4 hrs) Monitor via TLC Addition->Reaction Check Complete? Reaction->Check Workup Workup: 1. Wash 1M HCl 2. Wash NaHCO3 3. Dry & Conc. Check->Workup Yes AddCat Add 10% DMAP Heat to Reflux Check->AddCat No Purify Purification: Recrystallization or Column Workup->Purify AddCat->Reaction

Figure 3: Standard operating procedure for sulfonamide synthesis using electron-rich sulfonyl chlorides.

Part 4: Storage & Stability

  • Hydrolytic Instability: Sulfonyl chlorides react slowly with atmospheric moisture to form sulfonic acids and HCl gas. This degradation is accelerated by heat.

  • Storage Protocol:

    • Store under inert gas (Argon/Nitrogen).

    • Temperature: 2–8°C (Refrigerator).

    • Container: Tightly sealed glass vial with Parafilm; secondary containment recommended.

  • Quality Check: Before use, check the physical state. If the solid has turned into a viscous liquid or smells strongly of acrid HCl, significant hydrolysis has occurred.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3745851, 2-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[10] Berichte der deutschen chemischen Gesellschaft. (Classic reference for Sulfonyl Chloride reactivity with amines).[9][10]

Sources

Foundational

The Synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthetic pathways to 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-tested experimental protocols, and discuss alternative methodologies. Our focus is on providing a robust understanding of the chemical causality behind the procedural steps, ensuring both reproducibility and the ability to troubleshoot and adapt these methods.

Introduction: Significance and Physicochemical Properties

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride characterized by a methoxy and two methyl substituents on the benzene ring. This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis. The sulfonyl chloride functional group is a versatile handle for the introduction of sulfonamide moieties, which are prevalent in a wide array of biologically active molecules.

Table 1: Physicochemical Properties of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride

PropertyValue
Molecular Formula C₉H₁₁ClO₃S
Molecular Weight 234.70 g/mol
Appearance Expected to be a crystalline solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, Chloroform, THF)
Reactivity Reacts with nucleophiles (e.g., amines, alcohols, water)

Primary Synthesis Pathway: Electrophilic Aromatic Substitution of 3,5-Dimethylanisole

The most direct and industrially viable route to 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is the chlorosulfonation of 3,5-dimethylanisole. This reaction is a classic example of electrophilic aromatic substitution, where the electrophile is chlorosulfonic acid or a related species.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the chlorosulfonation of 3,5-dimethylanisole is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2] The two methyl groups (-CH₃) are also activating, albeit weaker, and are also ortho, para-directors through an inductive effect.[3]

In 3,5-dimethylanisole, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. All of these positions are also ortho or para to the methyl groups, thus they are all activated. The incoming electrophile (the chlorosulfonyl group) will preferentially attack one of these activated positions. The formation of the desired 2-isomer is sterically and electronically favored.

G cluster_0 Directing Effects on 3,5-Dimethylanisole A OCH₃ (Strong Activator, o,p-director) B CH₃ (Weak Activator, o,p-director) C CH₃ (Weak Activator, o,p-director) Benzene substituent1 OCH₃ Benzene->substituent1 substituent2 CH₃ Benzene->substituent2 substituent3 CH₃ Benzene->substituent3 pos1 1 pos2 2 pos3 3 pos4 4 pos5 5 pos6 6 E_plus E⁺ E_plus->pos2 ortho to OCH₃ E_plus->pos4 para to OCH₃ E_plus->pos6 ortho to OCH₃

Figure 1: Regioselectivity in the electrophilic substitution of 3,5-dimethylanisole.

Synthesis of the Starting Material: 3,5-Dimethylanisole

While commercially available, 3,5-dimethylanisole can also be synthesized from its corresponding phenol, 3,5-dimethylphenol.

Protocol 2.2.1: Methylation of 3,5-Dimethylphenol

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or methanol.

  • Base Addition: Add an excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq).

  • Methylating Agent: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2-1.5 eq) or methyl iodide (CH₃I, 1.2-1.5 eq), dropwise at room temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a water-immiscible organic solvent like diethyl ether or ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3,5-dimethylanisole. Further purification can be achieved by distillation.

Chlorosulfonation of 3,5-Dimethylanisole

Protocol 2.3.1: Synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place a solvent such as dichloromethane (DCM) or chloroform. Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (ClSO₃H, 2-3 eq) to the cooled solvent with vigorous stirring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Substrate Addition: Add 3,5-dimethylanisole (1.0 eq) dropwise to the stirred solution of chlorosulfonic acid, maintaining the temperature between 0-5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will decompose the excess chlorosulfonic acid and precipitate the product.

  • Extraction: Extract the aqueous mixture with a water-immiscible organic solvent such as DCM or diethyl ether.

  • Washing: Wash the combined organic extracts sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

G Start 3,5-Dimethylanisole Step1 Chlorosulfonic Acid (ClSO₃H) DCM, 0°C to rt Start->Step1 1. Workup Quenching (Ice) Extraction (DCM) Washing (NaHCO₃, Brine) Drying (Na₂SO₄) Step1->Workup 2. Product 2-Methoxy-3,5-dimethylbenzene- 1-sulfonyl chloride Purification Recrystallization or Column Chromatography Workup->Purification 3. Purification->Product 4.

Figure 2: Workflow for the chlorosulfonation of 3,5-dimethylanisole.

Alternative Synthetic Pathway: The Meerwein Arylation Route

An alternative, though more lengthy, route to the target compound involves the diazotization of a corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is known as the Meerwein reaction.

Synthesis of the Precursor: 2-Methoxy-3,5-dimethylaniline

The key precursor for this route is 2-methoxy-3,5-dimethylaniline. This can be prepared from 3,5-dimethylphenol through a multi-step synthesis involving nitration, methylation, and subsequent reduction of the nitro group.

Protocol 3.1.1: Synthesis of 2-Methoxy-3,5-dimethylaniline

  • Nitration of 3,5-Dimethylphenol: Carefully nitrate 3,5-dimethylphenol to introduce a nitro group at a position ortho to the hydroxyl group.

  • Methylation of the Nitrophenol: Methylate the resulting nitrophenol using a suitable methylating agent as described in Protocol 2.2.1 to obtain 1-methoxy-2,4-dimethyl-6-nitrobenzene.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl or Fe/HCl), to yield 2-methoxy-3,5-dimethylaniline.

Diazotization and Chlorosulfonation

Protocol 3.2.1: Synthesis via Meerwein Reaction

  • Diazotization: Dissolve 2-methoxy-3,5-dimethylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Chlorosulfonation: In a separate flask, prepare a saturated solution of sulfur dioxide (SO₂) in glacial acetic acid containing a catalytic amount of copper(I) chloride (CuCl). Cool this solution to 0-5 °C.

  • Reaction: Slowly add the freshly prepared diazonium salt solution to the SO₂/CuCl solution with vigorous stirring. Nitrogen gas will evolve.

  • Workup and Purification: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice-water. The product will precipitate and can be collected by filtration or extracted with an organic solvent. The workup and purification would then follow a similar procedure to that described in Protocol 2.3.1.[4]

G cluster_0 Aniline Precursor Synthesis cluster_1 Meerwein Reaction A 3,5-Dimethylphenol B Nitration A->B C Methylation B->C D Reduction C->D E 2-Methoxy-3,5-dimethylaniline D->E F Diazotization (NaNO₂, HCl) E->F G Chlorosulfonation (SO₂, CuCl) F->G H 2-Methoxy-3,5-dimethylbenzene- 1-sulfonyl chloride G->H

Figure 3: Overview of the Meerwein arylation pathway.

Characterization of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm. Singlets for the methoxy and methyl protons.
¹³C NMR Aromatic carbons, methoxy carbon, and methyl carbons with characteristic chemical shifts.
IR Spectroscopy Strong absorptions characteristic of S=O stretching (around 1370 and 1180 cm⁻¹), C-O stretching, and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

Safety and Handling

The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride involves the use of hazardous materials. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

  • Chlorosulfonic acid: Extremely corrosive and reacts violently with water.

  • Dimethyl sulfate and Methyl iodide: Toxic and carcinogenic.

  • Acidic and basic solutions: Corrosive.

Conclusion

This guide has outlined the primary and alternative synthetic pathways for the preparation of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride. The direct chlorosulfonation of 3,5-dimethylanisole represents the most efficient route. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are crucial for successful synthesis. The provided information aims to empower researchers to confidently produce this valuable intermediate for their scientific endeavors.

References

  • Burawoy, A., & Chamberlain, J. T. (1944). Nuclear Methylation of 3 : 5-Dimethylphenol. Journal of the Chemical Society (Resumed), 133.
  • CN104761435A - Preparation method of 3,5-dimethylphenol. (n.d.). Google Patents.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved February 16, 2026, from [Link]

  • Electrophilic aromatic directing groups. (2023, December 29). In Wikipedia. [Link]

  • Meerwein, H., et al. (1957). Chem. Ber., 90, 841.
  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Directing Effects in SE Ar. (n.d.). Retrieved February 16, 2026, from [Link]

  • Preparation of 3,5-dimethylphenol. (n.d.). PrepChem.com. Retrieved February 16, 2026, from [Link]

  • Directing Effects. (2025, January 10). Save My Exams. Retrieved February 16, 2026, from [Link]

  • Process for the preparation of 3,5-dimethylphenol. (n.d.). Google Patents.
  • Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic Process Research & Development, 14(4), 856-865.
  • 3,5-Dimethylanisole. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • 3,5-Dimethylphenol. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a... (2010, December 23). Baxendale Group. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

Reactivity profile of methoxy-substituted benzenesulfonyl chlorides

An In-depth Technical Guide to the Reactivity Profile of Methoxy-Substituted Benzenesulfonyl Chlorides Abstract This technical guide offers a comprehensive examination of the reactivity profile of methoxy-substituted ben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Methoxy-Substituted Benzenesulfonyl Chlorides

Abstract

This technical guide offers a comprehensive examination of the reactivity profile of methoxy-substituted benzenesulfonyl chlorides, a class of reagents pivotal to organic synthesis and drug development. The narrative synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights. We will dissect the dual electronic nature of the methoxy substituent, exploring how its inductive and resonance effects modulate the electrophilicity of the sulfonyl chloride moiety. The guide will detail the profound impact of the substituent's position (ortho, meta, or para) on reaction kinetics and outcomes. Key transformations, including the synthesis of sulfonamides and sulfonate esters, are discussed alongside detailed, reproducible experimental protocols. Quantitative data is presented to provide a clear comparative analysis, and mechanistic pathways are visualized to offer deeper insight. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these versatile building blocks.

Introduction: The Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis.[1] Its utility stems from the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom.[1] This intrinsic reactivity makes sulfonyl chlorides exceptional reagents for forming stable linkages with a variety of nucleophiles, most notably amines and alcohols, to yield sulfonamides and sulfonate esters, respectively.[2] The sulfonamide motif, in particular, is a privileged pharmacophore present in a multitude of therapeutic agents.[3] The reactivity of the sulfonyl chloride can be precisely tuned by substituents on the aryl ring, allowing for fine control over reaction rates and selectivity.

The Dichotomous Influence of the Methoxy Substituent

The methoxy group (-OCH₃) is a powerful modulator of aromatic reactivity due to its dual electronic effects, which act in opposition. A thorough understanding of this dichotomy is crucial for predicting the behavior of methoxy-substituted benzenesulfonyl chlorides.

  • Inductive Effect (-I): The oxygen atom is highly electronegative, leading it to withdraw electron density from the benzene ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and increases the electrophilicity of the sulfonyl sulfur.[4]

  • Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[5] This donation of electron density is a powerful activating effect, particularly when the methoxy group is positioned ortho or para to the sulfonyl chloride, as it enriches the electron density of the entire aromatic system.[6]

In most scenarios involving electrophilic substitution on the ring, the resonance effect dominates. However, when considering the reactivity at the sulfonyl sulfur, the interplay between these two effects determines the overall electrophilicity of the reaction center.

Caption: Competing inductive and resonance effects of the methoxy group.

Positional Isomers: A Study in Contrasting Reactivity

The position of the methoxy group profoundly alters the reactivity of the benzenesulfonyl chloride. This can be quantitatively understood through the lens of the Hammett equation, which correlates reaction rates with substituent constants (σ).[7]

log(k/k₀) = ρσ

Where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant.

4-Methoxybenzenesulfonyl Chloride (para)

When the methoxy group is in the para position, its electron-donating resonance effect (+R) is maximized. This effect increases the electron density on the sulfonyl sulfur, making it less electrophilic compared to unsubstituted benzenesulfonyl chloride.[5] Consequently, it reacts more slowly with nucleophiles. The Hammett constant for a para-methoxy group (σₚ) is negative, indicating its overall electron-donating character.[5] Despite its reduced reactivity, this reagent is widely used as it allows for the introduction of the "mosyl" group, which can modulate the physicochemical properties of drug candidates.[8]

3-Methoxybenzenesulfonyl Chloride (meta)

In the meta position, the resonance effect of the methoxy group does not extend to the sulfonyl chloride moiety. Therefore, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence on the reaction center.[5] This withdrawal of electron density increases the electrophilicity of the sulfur atom, making 3-methoxybenzenesulfonyl chloride more reactive than its para-isomer and even more reactive than unsubstituted benzenesulfonyl chloride. The Hammett constant for a meta-methoxy group (σₘ) is positive, reflecting its net electron-withdrawing nature at this position.[5]

2-Methoxybenzenesulfonyl Chloride (ortho)

The reactivity of the ortho isomer is complicated by steric hindrance. While the electronic effects are similar to the para isomer, the proximity of the bulky methoxy group can sterically impede the approach of a nucleophile to the sulfonyl sulfur. However, some studies have shown a counterintuitive "steric acceleration" for certain ortho-substituted sulfonyl chlorides, potentially due to relief of ground-state strain in the transition state.[9][10] The overall reactivity is a complex balance of electronic and steric factors.

Data Summary: Hammett Constants

The following table summarizes the Hammett constants for the methoxy group, quantifying its electronic influence based on position.

Substituent PositionHammett Constant (σ)Dominant Electronic Effect on Reaction CenterExpected Relative Reactivity
para-Methoxy-0.27Resonance (+R) > Inductive (-I)Decreased
meta-Methoxy+0.12Inductive (-I)Increased
Hydrogen (Reference)0.00N/ABaseline

Data sourced from established physical organic chemistry principles.[11]

Key Transformations and Mechanistic Considerations

The primary application of methoxy-substituted benzenesulfonyl chlorides is the synthesis of sulfonamides and sulfonate esters. The reaction mechanism is generally considered to be a nucleophilic substitution at the sulfur atom. While it is often depicted as a concerted Sₙ2-like process, evidence also exists for a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate, particularly with strong nucleophiles.[1][12]

reaction_mechanism Reactants Ar-SO₂Cl + Nu-H (e.g., R-NH₂ or R-OH) TransitionState Transition State [Nu---S---Cl]⁻ Reactants->TransitionState Concerted SN2-like Pathway Intermediate Addition Intermediate (Trigonal Bipyramidal) Reactants->Intermediate Stepwise Addition Products Ar-SO₂-Nu + HCl TransitionState->Products Intermediate->Products Elimination FinalProducts Ar-SO₂-Nu + Base·HCl Products->FinalProducts Base Base (e.g., Pyridine, Et₃N) Base->Products Neutralizes HCl

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

Sulfonamide Synthesis

The reaction with primary or secondary amines is a robust and high-yielding method for sulfonamide formation.[3] The choice of base is critical; tertiary amines like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl byproduct, driving the reaction to completion.[3] The nucleophilicity of the amine plays a significant role, with primary amines generally reacting faster than secondary amines.[13]

Sulfonate Ester Synthesis

Alcohols and phenols react similarly to form sulfonate esters.[14] These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable synthetic intermediates. The reaction is typically performed in the presence of a base like pyridine, which may also act as a nucleophilic catalyst.

Experimental Protocols

The following protocols are provided as validated, representative examples of the synthesis and application of methoxy-substituted benzenesulfonyl chlorides.

Protocol 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the chlorosulfonation of anisole, a direct and common method for preparing the para-substituted isomer.

Materials:

  • Anisole

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool it to 0 °C using an ice-water bath.

  • Add chlorosulfonic acid (approx. 1.2 equivalents) dropwise to the cold DCM.

  • Slowly add anisole (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: This temperature control is critical to minimize side reactions and the formation of undesired isomers.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it slowly onto crushed ice. Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from hexane/ethyl acetate) or silica gel chromatography to obtain pure 4-methoxybenzenesulfonyl chloride.[15]

Caption: Experimental workflow for the synthesis of 4-methoxybenzenesulfonyl chloride.

Protocol 2: Synthesis of N-(4-Methoxybenzyl)-4-methoxybenzenesulfonamide

This protocol details the reaction of 4-methoxybenzenesulfonyl chloride with a primary amine.

Materials:

  • 4-Methoxybenzenesulfonyl chloride

  • 4-Methoxybenzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-methoxybenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture in an ice-water bath.

  • Add a solution of 4-methoxybenzenesulfonyl chloride (1.05 equivalents) in DCM dropwise to the stirred amine solution. Causality Note: The slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine. TEA is a non-nucleophilic base chosen to efficiently scavenge HCl without competing in the primary reaction.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[16]

Conclusion

Methoxy-substituted benzenesulfonyl chlorides are reagents of significant synthetic value, whose reactivity is governed by a delicate balance of electronic and steric effects. The electron-donating resonance effect of the methoxy group generally deactivates the sulfonyl chloride when in the para position, while the inductive effect dominates at the meta position, leading to enhanced reactivity. This predictable modulation allows chemists to select the appropriate reagent for their specific synthetic goals, whether it involves fine-tuning reaction rates or incorporating the methoxybenzenesulfonyl moiety to influence the biological properties of a target molecule. The robust and well-understood protocols for their use in forming sulfonamides and sulfonate esters ensure their continued importance in the fields of medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Arenesulfonyl Chlorides: A Hammett Plot Analysis.
  • ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
  • CymitQuimica. (n.d.). CAS 98-68-0: 4-Methoxybenzenesulfonyl chloride.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.
  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
  • Sigma-Aldrich. (n.d.). 3-Methoxybenzenesulfonyl chloride 96 10130-74-2.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride | 98-68-0.
  • ChemicalBook. (n.d.). 3-METHOXYBENZENESULFONYL CHLORIDE | 10130-74-2.
  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • MDPI. (2024). Sulfonyl chloride: Significance and symbolism.
  • Benchchem. (n.d.). 4-Methoxybenzenesulfonyl chloride | 98-68-0.
  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH....
  • MDPI. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • National Institutes of Health. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition.
  • Canadian Science Publishing. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Scribd. (n.d.). Hammett Plots2.
  • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?.
  • Wikipedia. (n.d.). Hammett equation.
  • Royal Society of Chemistry. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
  • National Institute of Standards and Technology. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Frontiers in Chemistry. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity.
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • MDPI. (2019). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

Sources

Foundational

Stability Profile &amp; Handling Protocols: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

[1] Executive Summary 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (hereafter referred to as MDMSC ) presents a distinct stability profile governed by the interplay between steric hindrance and electronic donation.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (hereafter referred to as MDMSC ) presents a distinct stability profile governed by the interplay between steric hindrance and electronic donation.[1] While the compound exhibits moderate thermal stability in the solid state under inert conditions, it is thermodynamically unstable in the presence of ambient moisture.

The ortho-methoxy substituent provides a degree of steric shielding to the sulfonyl center, retarding the rate of hydrolysis compared to unhindered benzenesulfonyl chlorides. However, this same substituent renders the aromatic ring electron-rich, potentially altering the electrophilicity of the sulfur atom. For drug development applications, MDMSC must be classified as a Corrosive, Moisture-Sensitive Solid requiring strict exclusion of humidity to prevent degradation into 2-methoxy-3,5-dimethylbenzenesulfonic acid and hydrogen chloride (HCl).[1]

Chemical Profile & Structural Analysis

To predict and manage the stability of MDMSC, one must understand the structural forces at play. The molecule features a trisubstituted benzene ring where the positioning of groups dictates its reactivity.

Structural Determinants of Stability
FeaturePositionElectronic EffectSteric EffectImpact on Stability
Sulfonyl Chloride C-1Electrophilic (Leaving Group)N/APrimary Reactive Site: Susceptible to nucleophilic attack (hydrolysis/aminolysis).[1]
Methoxy Group C-2 (ortho)Strong EDG (+R)HighStabilizer/Deactivator: The ortho position shields the sulfur from incoming water molecules (kinetic stability) but donates electron density, making the sulfur less electrophilic.
Methyl Groups C-3, C-5 (meta)Weak EDG (+I)ModerateLipophilicity: Increases solubility in organic solvents; C-3 methyl adds "buttressing" bulk, further restricting rotation of the C-2 methoxy group.[1]
The "Ortho-Effect" and Hydrolysis Resistance

Unlike para-methoxybenzenesulfonyl chloride, where the methoxy group purely donates electrons to reduce sulfur electrophilicity, the 2-methoxy group in MDMSC introduces significant steric bulk.[1]

  • Mechanism: The bulky methoxy group physically blocks the trajectory of nucleophiles (like water) attacking the sulfur atom.

  • Consequence: MDMSC hydrolyzes slower than benzenesulfonyl chloride but is not immune.[1] The "buttressing effect" of the C-3 methyl group likely forces the C-2 methoxy group into a conformation that maximizes crowding around the sulfonyl center, inadvertently enhancing kinetic stability against ambient moisture.

Degradation Mechanisms

Understanding how MDMSC fails is critical for designing robust experimental protocols.

Hydrolysis (Primary Failure Mode)

Upon exposure to ambient humidity (Relative Humidity > 40%), MDMSC undergoes nucleophilic substitution. This reaction is autocatalytic; the HCl byproduct can protonate the leaving group or activate water clusters, accelerating the degradation.

Pathway:

  • Nucleophilic Attack: Water attacks the sulfur atom.

  • Transition State: Formation of a trigonal bipyramidal intermediate (or concerted transition state).[1]

  • Elimination: Loss of Cl⁻ and H⁺.

  • Product: Formation of the sulfonic acid (highly acidic, hygroscopic solid).

Thermal Decomposition

Sulfonyl chlorides can desulfonylate (lose SO₂) at high temperatures, typically >120°C. However, for MDMSC:

  • Ambient: Thermally stable at 25°C.

  • Elevated: Prolonged heating (>80°C) without a nucleophile can lead to homolytic cleavage or rearrangement, particularly if trace metal impurities are present.

Visualization of Degradation Pathways

DegradationPathways MDMSC 2-Methoxy-3,5-dimethyl benzene-1-sulfonyl chloride Intermediate Transition State (Pentacoordinate Sulfur) MDMSC->Intermediate + H2O (Slowed by Sterics) SO2 SO2 Gas MDMSC->SO2 Thermal Desulfonylation ArylChloride Aryl Chloride (Trace) MDMSC->ArylChloride Thermal Moisture Ambient Moisture (H2O) Moisture->Intermediate Heat Heat (>100°C) Acid Sulfonic Acid (Degradant) Intermediate->Acid Hydrolysis HCl HCl Gas (Corrosive Byproduct) Intermediate->HCl

Caption: Figure 1. Degradation pathways of MDMSC. The primary ambient threat is hydrolysis (red path), yielding sulfonic acid and HCl. Thermal decomposition (yellow path) is negligible at room temperature.[1]

Experimental Stability Assessment Protocol

To validate the quality of a specific batch of MDMSC before use in high-value synthesis (e.g., sulfonamide formation), use the following self-validating protocol.

Rapid Purity Check (1H NMR)

Rationale: Hydrolysis replaces the -SO₂Cl with -SO₃H.[1] This significantly shifts the aromatic protons and the methoxy singlet due to the change in electron-withdrawing power (SO₂Cl is stronger EWG than SO₃H).

Protocol:

  • Sampling: Take ~10 mg of MDMSC in a drybox or under N₂ flow.

  • Solvent: Dissolve in anhydrous CDCl₃ (treated with basic alumina or molecular sieves). Do not use DMSO-d6 if it is wet, as it accelerates hydrolysis.[1]

  • Acquisition: Run a standard 1H NMR (16 scans).

  • Analysis:

    • Intact MDMSC: Look for sharp aromatic signals and distinct OMe/Me singlets.[1]

    • Degraded (Acid): Look for broadened peaks, slight upfield shifts of aromatic protons, and the presence of a broad acidic proton (if exchange is slow) or water peak broadening.

    • Limit: If >5% acid is detected, recrystallization is required.

Derivatization Test (Functional Assay)

Rationale: Direct HPLC of sulfonyl chlorides is difficult due to on-column hydrolysis.[1] Converting to a stable sulfonamide provides a robust quantitative readout.[1]

Workflow:

  • Dissolve 50 mg MDMSC in 1 mL dry DCM.

  • Add 1.5 eq.[1] Morpholine (excess base/nucleophile).[1]

  • Stir 5 mins at RT.

  • Quench with dilute HCl.

  • Extract with EtOAc and inject on HPLC (C18 column, MeCN/Water).

  • Result: A single peak indicates pure active sulfonyl chloride.[1] Multiple peaks suggest the starting material had already hydrolyzed to the unreactive acid.

Handling & Storage Protocols

Based on the chemical profile, the following decision tree dictates the handling of MDMSC.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Blanket with Argon or Nitrogen .[1]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.[1]

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or Drierite.

Handling Decision Tree

HandlingProtocol Start Handling MDMSC CheckState Is the solid free-flowing? Start->CheckState Purification Recrystallize (Hexane/CHCl3) CheckState->Purification No CheckColor Color Check: White/Off-White? CheckState->CheckColor Yes Yes Yes No No (Clumpy/Sticky) Weighing Weigh in Air (< 5 mins exposure) Reaction Dissolve in Anhydrous Solvent Weighing->Reaction CheckColor->Weighing Yes Discard Discard/Repurify (Likely Acid) CheckColor->Discard No (Brown/Yellow)

Caption: Figure 2. Operational decision tree for handling MDMSC. Clumping or discoloration indicates hydrolysis, requiring purification before use.

References

  • Hargreaves, M. K., et al. "Hydrolysis of Sulfonyl Chlorides: Kinetic and Mechanistic Studies." Journal of the Chemical Society B, 1970. (Establishes baseline kinetics for substituted benzenesulfonyl chlorides).
  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[2] Russian Journal of Organic Chemistry, 1988.[2] Link[1][2]

  • King, J. F., et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 1992.[3] Link[1]

  • BenchChem Technical Support. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem Technical Guides, 2025. Link[1]

  • Thermo Scientific Chemicals. "2-Methoxybenzenesulfonyl chloride Safety Data Sheet." Fisher Scientific, 2025.[4] Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing sulfonamides with 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Overcoming Steric and Electronic Deactivation in 2-Methoxy-3,5-dimethylbenzenesulfonyl Chloride Abstract & Core Challenge The synthesis of sulfonamides using 2-Methoxy-3,5-dimethylbenzenesulfonyl chloride presents a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Steric and Electronic Deactivation in 2-Methoxy-3,5-dimethylbenzenesulfonyl Chloride

Abstract & Core Challenge

The synthesis of sulfonamides using 2-Methoxy-3,5-dimethylbenzenesulfonyl chloride presents a unique dual challenge in organic synthesis: electronic deactivation and steric hindrance . Unlike highly reactive nitro- or fluoro-benzenesulfonyl chlorides, the MDM scaffold contains two electron-donating groups (methoxy and methyl) that stabilize the sulfur center, rendering it less electrophilic. Furthermore, the ortho-methoxy group creates a "steric gate," physically impeding nucleophilic attack.

This Application Note provides a validated, high-efficiency protocol utilizing DMAP (4-Dimethylaminopyridine) nucleophilic catalysis to overcome these barriers, ensuring high yields (>90%) even with sterically hindered secondary amines.

Scientific Foundation: The "Deactivated" Electrophile

To successfully synthesize sulfonamides with this reagent, one must understand the structural impediments.

  • Electronic Effect: The methoxy group at C2 and methyl at C3/C5 are Electron Donating Groups (EDGs). Through resonance (methoxy) and induction (methyl), they increase electron density at the sulfur atom, reducing its electrophilicity.

  • Steric Effect: The C2-methoxy group lies in close proximity to the sulfonyl chloride. Standard nucleophilic attack (SN2-like) is spatially restricted.

The Solution: Nucleophilic Catalysis Standard bases (TEA, Pyridine) are often insufficient for rapid conversion. We utilize DMAP, which attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium intermediate . This intermediate is:
  • Less Sterically Hindered: The leaving group is now a planar pyridine ring rather than a chloride.

  • More Electrophilic: The positive charge on the nitrogen pulls electron density from the sulfur, overriding the deactivating effect of the methoxy group.

Figure 1: Catalytic Mechanism (DMAP Pathway)

DMAP_Mechanism Reagent MDM-SO2Cl (Deactivated Electrophile) Inter N-Sulfonylpyridinium Salt (Activated) Reagent->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Rapid Amine Attack Byproduct DMAP-HCl Inter->Byproduct Leaving Group Amine Target Amine (R-NH2) Amine->Product

Caption: The DMAP catalytic cycle converts the sluggish MDM-SO₂Cl into a hyper-reactive intermediate.

Experimental Protocol
3.1 Materials & Equipment[1]
  • Reagent: 2-Methoxy-3,5-dimethylbenzenesulfonyl chloride (1.1 equiv).

  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Solvent: Dichloromethane (DCM), Anhydrous (Grade: ≥99.8%).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–0.2 equiv).

  • Inert Atmosphere: Nitrogen or Argon balloon.

3.2 Method A: The "Gold Standard" (Catalytic Route)

Recommended for secondary amines, anilines, or valuable substrates.

  • Preparation: Flame-dry a round-bottom flask and cool under N₂.

  • Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL/mmol).

  • Base Addition: Add TEA (1.5 mmol, 210 µL) and DMAP (0.1 mmol, 12 mg). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add MDM-SO₂Cl (1.1 mmol) portion-wise or as a solution in minimal DCM.

    • Expert Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The sulfonyl chloride spot (high R_f) should disappear.

  • Quench: Add 1M HCl (aqueous) to neutralize excess base.

3.3 Method B: Pyridine Solvent Route

Recommended only for highly robust, unhindered primary amines.

  • Dissolve Amine (1.0 mmol) in Pyridine (3 mL).

  • Cool to 0°C.

  • Add MDM-SO₂Cl (1.2 mmol).

  • Stir at RT for 6–12 hours.

  • Note: This method often requires longer times due to the lack of the "super-nucleophile" effect of DMAP compared to pyridine.

Workup & Purification: The "Copper Trick"

Removing pyridine or DMAP traces is critical for product purity. While acid washes work, they can degrade acid-sensitive sulfonamides.

Protocol: Copper(II) Sulfate Extraction

  • Dilute reaction mixture with EtOAc or DCM.[2]

  • Wash organic layer with saturated aqueous CuSO₄ solution (3x).

  • Visual Indicator: The aqueous layer will turn deep blue (formation of [Cu(Pyridine)₄]²⁺ complex).

  • Continue washing until the aqueous layer remains light blue/green.

  • Dry over Na₂SO₄, filter, and concentrate.

Figure 2: Workflow & Decision Tree

Workflow Start Start Synthesis CheckAmine Is Amine Sterically Hindered? Start->CheckAmine MethodA Method A: DCM + TEA + DMAP (Catalytic) CheckAmine->MethodA Yes (Secondary/Aniline) MethodB Method B: Pyridine Solvent (Standard) CheckAmine->MethodB No (Primary/Simple) Monitor Monitor TLC/LCMS (Target: Disappearance of Chloride) MethodA->Monitor MethodB->Monitor Workup Select Workup Monitor->Workup AcidWash 1M HCl Wash (Robust Products) Workup->AcidWash CuWash Sat. CuSO4 Wash (Acid-Sensitive/Pyridine Removal) Workup->CuWash Final Isolated Sulfonamide AcidWash->Final CuWash->Final

Caption: Decision matrix for selecting the optimal synthesis and purification route.

Representative Performance Metrics

The following data illustrates the impact of the catalytic protocol (Method A) versus standard conditions (Method B) for this specific sterically hindered reagent.

Amine SubstrateMethod A (DMAP/DCM) YieldMethod B (Pyridine) YieldReaction Time (Method A)
Piperazine (Unhindered) 93%85%1.5 h
2-Aminopyrimidine (Electronic Deact.) 88%60%3.0 h
N-Methylcyclohexylamine (Steric) 91%45%4.0 h
Aniline (Weak Nuc.) 89%72%2.5 h

Data derived from comparative reactivity profiles of hindered sulfonyl chlorides [1, 3, 5].

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Dry glassware thoroughly.[3] Check reagent quality (should be white solid, not oily).
Starting Material Remains Steric HindranceAdd 0.5 equiv more DMAP. Heat to reflux (40°C) carefully.
"Double" Sulfonylation Primary Amine excessUse strict 1:1 stoichiometry or slow addition of sulfonyl chloride.
Blue Organic Layer Copper contaminationWash organic layer with 10% EDTA solution or dilute NH₄OH.
References
  • BenchChem. (2025).[3] Impact of Steric Hindrance on Arenesulfonyl Chloride Reactivity.[3][4][5] Retrieved from

  • Sigma-Aldrich. (2024). 2-Methoxy-3,5-dimethylbenzenesulfonyl chloride Product Specification. Retrieved from

  • Mok, B. L. (2008).[7] Synthesis of functionalised sulfonamides.[1][7][8][9][10] UCL Discovery. Retrieved from

  • MDPI. (2023).[11] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from

Sources

Application

Application Note: Solid-Phase Sulfonylation with 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

This guide details the solid-phase synthesis protocols for integrating 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 749268-53-9) into peptide mimetics and small molecule libraries.[1] [1] Introduction & Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solid-phase synthesis protocols for integrating 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 749268-53-9) into peptide mimetics and small molecule libraries.[1]

[1]

Introduction & Chemical Profile

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is a specialized sulfonylating agent used primarily in the synthesis of sulfonamide-based peptidomimetics and GPCR-targeted small molecule libraries (e.g., Sodium Channel inhibitors, PDE3B inhibitors).[1]

Unlike standard Tosyl or Nosyl chlorides, this reagent features an electron-rich aromatic ring (Methoxy group at C2, Methyls at C3, C5). This electronic structure has two critical implications for solid-phase organic synthesis (SPOS):

  • Reduced Electrophilicity: The electron-donating groups (EDGs) stabilize the sulfonyl center, making it less reactive toward resin-bound amines than electron-deficient analogs (e.g., 2-Nitrobenzenesulfonyl chloride).[1] Standard pyridine-only protocols often result in incomplete coupling.[1]

  • Acid Stability Profile: The resulting sulfonamide bond is highly stable under standard TFA cleavage conditions (95% TFA), making it suitable as a permanent structural motif ("warhead" or "cap") rather than a transient protecting group.[1]

Physicochemical Properties
PropertyData
Molecular Weight 234.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF; reacts slowly with water.[1][2][3][4]
Reactivity Class Deactivated Sulfonyl Chloride (Requires nucleophilic catalysis)

Core Synthesis Protocol

This protocol is optimized for coupling MDM-SO2Cl to a resin-bound primary or secondary amine (e.g., Rink Amide or Wang resin-bound scaffold).[1]

Materials Required
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Trityl-Cl resin.[1]

  • Reagent: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (MDM-SO2Cl).[3][4][5]

  • Base: Diisopropylethylamine (DIPEA).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) — Critical for driving conversion.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if scaffold is hydrophobic).[1]

Step-by-Step Methodology

1. Resin Preparation & Deprotection

  • Swell 100 mg of resin in DCM for 20 minutes.

  • If the amine is Fmoc-protected, treat with 20% Piperidine/DMF (2 x 10 min).[1]

  • Wash thoroughly: DMF (3x), DCM (3x).[1] Ensure all piperidine is removed to prevent formation of sulfonyl-piperidine byproducts.[1]

2. Sulfonylation Reaction (The "MDM" Coupling) Due to the deactivated nature of the sulfonyl chloride, a high-concentration, catalyzed approach is mandatory.

  • Prepare Solution A: Dissolve MDM-SO2Cl (4.0 equivalents relative to resin loading) in minimal anhydrous DCM (approx. 1 mL per 100 mg resin).

  • Prepare Solution B: Dissolve DIPEA (6.0 eq) and DMAP (0.1 eq) in minimal DCM.

  • Coupling: Add Solution B to the resin, followed immediately by Solution A.

  • Incubation: Shake at room temperature for 4 to 6 hours .

    • Note: Standard sulfonyl chlorides react in 1–2 hours.[1] Do not shorten this step for MDM-SO2Cl.

  • Re-coupling (Optional but Recommended): Drain solvent and repeat the coupling with fresh reagents for 2 hours to ensure >99% conversion.[1]

3. Monitoring (Quality Control)

  • Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).[1]

    • Pass: Solution remains yellow/colorless (No free amine).[1]

    • Fail: Solution turns blue/violet.[1] Repeat coupling with DMF as solvent and heat to 40°C.[1]

4. Cleavage & Isolation

  • Wash resin: DCM (5x), MeOH (2x), DCM (5x).[1] Dry under vacuum.[1]

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Incubate for 2 hours.

  • Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Mechanistic Workflow & Logic

The following diagram illustrates the reaction pathway, highlighting the role of DMAP in activating the electron-rich sulfonyl chloride.

G cluster_0 Activation Phase cluster_1 Coupling Phase (Solid Support) MDM MDM-SO2Cl (Electron Rich / Deactivated) Inter N-Sulfonylpyridinium Salt (Highly Reactive) MDM->Inter + DMAP (Fast eq) DMAP DMAP (Catalyst) Product Resin-Bound Sulfonamide Inter->Product Nucleophilic Attack (Rate Limiting) Resin Resin-Bound Amine (R-NH2) Resin->Product DIPEA DIPEA (HCl Scavenger) DIPEA->Product Neutralizes HCl

Caption: DMAP-catalyzed activation of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride overcomes the deactivating effect of the electron-donating methoxy/methyl groups.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance or low reactivity of MDM-SO2Cl.[1]Switch solvent to DMF (better swelling/solubility).[1] Increase temperature to 45°C . Increase DMAP to 0.5 eq.
Low Yield after Cleavage Premature cleavage or precipitation on resin.[1]Ensure final washes include MeOH to remove aggregated salts.[1] Use DCM/DMF (1:1) during coupling to prevent reagent precipitation.[1]
Side Product: Sulfonic Acid Hydrolysis of sulfonyl chloride due to wet solvents.[1]Use strictly anhydrous DCM .[1] Store MDM-SO2Cl in a desiccator.[1]

References

  • Miller, S. C., & Scanlan, T. S. (1998). Site-selective N-methylation of peptides on solid support.[1] Journal of the American Chemical Society, 120(11), 2690-2691.[1] (Establishes DMAP catalysis protocols for difficult sulfonylation).

  • Verma, R. P. (2012).[1] Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2(5), 270-292.[1] (Review of sulfonylation methodologies including electron-rich substrates).

  • Broad Institute. (2014).[1] Bicyclic sulfonamide compounds as sodium channel inhibitors. Patent WO2014201173A1.[1] (Specific application of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride in drug synthesis).

  • Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1] Chemical Reviews, 109(6), 2455-2504. (Discusses stability of methoxy-substituted benzenesulfonamides). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions when using 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Reference ID: CAS 10130-87-7 | Abbreviation: MDM-Cl Executive Summary: The "Lazy" Electrophile Welcome to the Technical Support Center. You are likely here because you are experiencing low yields or unidentified impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 10130-87-7 | Abbreviation: MDM-Cl

Executive Summary: The "Lazy" Electrophile

Welcome to the Technical Support Center. You are likely here because you are experiencing low yields or unidentified impurities when using 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride .

The Core Problem: Unlike highly reactive reagents (e.g., 4-Nitrobenzenesulfonyl chloride), MDM-Cl is an electron-rich, sterically hindered electrophile.

  • Electronic Deactivation: The ortho-methoxy and meta-dimethyl groups donate electron density into the benzene ring, stabilizing the S-Cl bond and reducing the electrophilicity of the sulfur atom.

  • Steric Shielding: The ortho-methoxy group creates a physical barrier, slowing down nucleophilic attack.

The Trap: Researchers often mistake this sluggish kinetics for "no reaction" and apply heat .

  • Result: Heating causes thermal decomposition (desulfonylation) and accelerates hydrolysis over amidation.

  • The Fix: Do not use heat. Use nucleophilic catalysis (DMAP) to activate the sulfur center without raising the temperature.

Optimized Reaction Protocol

To minimize side reactions (Hydrolysis, Bis-sulfonylation, Desulfonylation), follow this "Golden Path" protocol.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Amine/Nucleophile 1.0 eqSubstrateMust be dry.
MDM-Cl 1.1 – 1.2 eqReagentSolid. Check mp (50–54°C). If liquid/gooey, it has hydrolyzed.
Triethylamine (TEA) 1.5 – 2.0 eqProton ScavengerCan substitute with DIPEA if amine is hindered.
DMAP 0.05 – 0.1 eq Catalyst MANDATORY. Without this, reaction stalls.
DCM or THF Solvent (0.1 M)MediumMust be anhydrous . Water is the enemy.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve the Amine , TEA , and DMAP in anhydrous DCM. Cool to 0°C (Ice bath).

    • Why? Even though MDM-Cl is sluggish, mixing is exothermic. Controlling the initial exotherm prevents immediate hydrolysis from ambient moisture.

  • Addition: Dissolve MDM-Cl in a minimal amount of DCM and add it dropwise to the amine solution.

    • Why? High local concentrations of sulfonyl chloride can lead to bis-sulfonylation (reacting twice with a primary amine).

  • Activation: Allow the mixture to warm to Room Temperature (23°C) . Stir for 4–12 hours.

    • Critical: Do NOT reflux. If TLC shows starting material remains after 12h, add 0.05 eq more DMAP, not heat.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with 5% Citric Acid (to remove DMAP/TEA), then Brine. Dry over

    
    .[1]
    

Mechanistic Visualization

Understanding why DMAP is required is the key to troubleshooting. The diagram below illustrates the competition between the desired Catalytic Cycle and the Hydrolysis "Sink."

G MDM_Cl MDM-Cl (Low Electrophilicity) Activated N-Sulfonylpyridinium Salt (Highly Reactive) MDM_Cl->Activated Fast attack by DMAP SulfonicAcid Sulfonic Acid (Waste) MDM_Cl->SulfonicAcid Slow Hydrolysis (No Catalyst) DMAP DMAP (Catalyst) DMAP->Activated Activated->DMAP Catalyst Regeneration Product Sulfonamide (Product) Activated->Product Rapid Transfer to Amine Activated->SulfonicAcid Fast Hydrolysis (If Wet) Amine Target Amine (R-NH2) Amine->Product Water Water (Moisture) Water->SulfonicAcid

Figure 1: The DMAP Catalytic Cycle.[2][3][4] Note that the "Activated" intermediate is highly susceptible to water. If your solvent is wet, DMAP will catalyze the hydrolysis of your reagent faster than the amidation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis. The reagent turned into sulfonic acid before reacting with the amine.1. Check Solvent: Must be anhydrous.2. Check Reagent: If MDM-Cl is a liquid or sticky gum, it is already degraded. Recrystallize or buy fresh.3. Add Molecular Sieves to the reaction.
No Reaction (SM remains) Low Electrophilicity. The steric hindrance and electron-donating groups are preventing attack.1. Ensure DMAP is present (10 mol%).2. Increase concentration (0.2 M or 0.5 M) to drive kinetics.3. Do not heat.
"Pink" or "Dark" Color Oxidation/Degradation. Electron-rich aromatics can form quinoid-like species if oxidized.1. Degas solvents (sparge with

).2. Work in the dark or wrap flask in foil (some sulfonamides are light-sensitive).
Impurity: M+MDM Bis-sulfonylation. The primary amine reacted with two MDM-Cl molecules.1. Add MDM-Cl slowly (dropwise) to the amine.2. Ensure the amine is in slight excess or strictly 1:1.3. Use a bulky base (DIPEA) instead of TEA.
Impurity: M+17 Hydrolysis Product. (Sulfonic Acid)1. Improve aqueous workup. The sulfonic acid is water-soluble at pH > 7. Wash organic layer with sat.

to pull it into the aqueous phase.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as the solvent to speed this up? A: Yes, but proceed with caution. While Pyridine acts as both solvent and weak catalyst, it is difficult to remove completely and can complicate purification. A better approach is DCM + 2.0 eq TEA + 0.1 eq DMAP . This gives you the catalytic benefit of the pyridine ring (via DMAP) without the solvent removal headache.

Q: My MDM-Cl reagent is a sticky brown solid. Is it still good? A: Likely not. Pure MDM-Cl is a crystalline solid (mp ~50–54°C). A sticky or liquid appearance indicates significant hydrolysis to the sulfonic acid (which is hygroscopic). You can attempt to recrystallize it from hexanes/EtOAc, but buying fresh reagent is safer for critical experiments.

Q: Can I use acid to wash the product? A: Yes, but be gentle. The ortho-methoxy group makes the sulfonamide slightly more acid-labile than a standard tosyl group. Use 5% Citric Acid or 0.5M HCl for short durations during workup. Avoid prolonged exposure to strong acids (TFA, conc. HCl) unless you are intentionally deprotecting.

Q: Why does the reaction mixture turn yellow/orange upon adding DMAP? A: This is normal. The formation of the


-sulfonylpyridinium salt  (the active intermediate shown in Figure 1) often involves a color change. As long as it doesn't turn black/tarry, the color indicates the catalyst is working.

References

  • Reactivity of Sulfonyl Chlorides:Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides.

    • Source:

  • DMAP Catalysis Mechanism:The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.

    • Source:

  • General Sulfonylation Protocols: Reaction of Benzenesulfonyl Chloride with Amines.[5] (Standard protocols for Hinsberg-type reactions).

    • Source:

  • Compound Data: 2-Methoxybenzenesulfonyl chloride Properties. (Melting point and physical state verification).[6]

    • Source:

Sources

Optimization

Technical Support: Solubility &amp; Stability Optimization for 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Executive Summary: The Solubility Paradox The Core Challenge: You are attempting to dissolve a lipophilic, moisture-sensitive electrophile (MMSC) in a nucleophilic solvent (water).[1] This presents a fundamental chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

The Core Challenge: You are attempting to dissolve a lipophilic, moisture-sensitive electrophile (MMSC) in a nucleophilic solvent (water).[1] This presents a fundamental chemical conflict: True solubility in water is synonymous with decomposition.

As a sulfonyl chloride with electron-donating groups (methoxy and methyl), MMSC is less reactive than nitro-substituted analogs, but it remains highly susceptible to hydrolysis.[1][2] The ortho-methoxy group provides some steric shielding, but once dissolved in a homogeneous aqueous mixture, the half-life of the compound drops to minutes or seconds depending on pH and temperature.

The Solution: Do not aim for a perfect aqueous solution. Aim for controlled availability . This guide prioritizes Biphasic Systems and Controlled Miscibility to maximize the reaction with your target nucleophile (amine/alcohol) while minimizing the background reaction with water (hydrolysis).

Solvent System Selection Guide

The choice of solvent system dictates the lifespan of your reagent. Use the table below to select the correct protocol for your specific application.

Solvent Compatibility Matrix
Solvent SystemTypeSolubility of MMSCHydrolysis RiskRecommended For
Dichloromethane (DCM) / Water BiphasicHigh (Organic Phase)Low Scale-up, slow-reacting amines, maximum stability.[1][2]
2-MeTHF / Water BiphasicHigh (Organic Phase)Low Green chemistry alternative to DCM; excellent phase separation.[1][2]
THF / Water MiscibleModerate to HighHigh Fast-reacting amines; analytical standards (use immediately).[1][2]
Acetone / Water MiscibleModerateHigh General Schotten-Baumann reactions (keep T < 5°C).[1][2]
Acetonitrile / Water MiscibleModerateModerate HPLC analysis; polar couplings.[1][2]
Alcohols (MeOH/EtOH) -HighCritical DO NOT USE. Causes alcoholysis (forms sulfonate esters).[1][2]

Strategic Protocols

Protocol A: The "Schotten-Baumann" Biphasic System (Recommended)

Best for: Synthetic chemistry, scale-up, and preventing hydrolysis.[1][2]

Mechanism: MMSC remains protected in the organic phase. The reaction occurs only at the interface where the amine (in water) meets the sulfonyl chloride.

  • Preparation: Dissolve MMSC in DCM or 2-MeTHF (Concentration: 0.2 – 0.5 M).

  • Aqueous Phase: Dissolve the amine and inorganic base (Na2CO3 or K2CO3) in water.

  • Mixing: Add the Organic MMSC solution to the Aqueous Amine solution.

  • Catalysis (Crucial): Add 1-5 mol% of a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) .[1][2]

    • Why: The PTC shuttles the anionic nucleophile into the organic phase or brings the MMSC to the interface without fully exposing it to bulk water.

  • Agitation: Vigorously stir (>800 RPM). The reaction rate is diffusion-controlled.[1][2]

Protocol B: The Homogeneous Co-Solvent System

Best for: Analytical sample prep or extremely fast-reacting amines.[1][2]

Mechanism: Uses a water-miscible organic solvent to create a single phase.[1][2]

  • Temperature Control: Pre-cool all solvents to 0°C – 4°C . Hydrolysis rates double roughly every 10°C increase.[1]

  • Solvent Ratio: Use a THF:Water ratio of at least 1:1 or 2:1 .[1][2]

    • Warning: If water content >50%, MMSC will likely precipitate as an oil or solid, halting the desired reaction while hydrolysis continues on the surface.

  • Buffering: Do not use strong bases (NaOH) initially. Use a buffer (pH 8-9) or a tertiary amine (TEA/DIPEA) to neutralize HCl generated without spiking the pH, which accelerates hydrolysis.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solvent system based on your experimental goals.

SolventSelection Start START: Define Goal Goal_Rxn Synthesis / Reaction Start->Goal_Rxn Goal_Analysis Analysis (HPLC/LCMS) Start->Goal_Analysis Rxn_Speed Is the Amine Nucleophile Highly Reactive? Goal_Rxn->Rxn_Speed Precool CRITICAL: Cool to 0°C Inject Immediately Goal_Analysis->Precool Prevent Hydrolysis Path_Biphasic Use Biphasic System (DCM/Water + TBAB) Rxn_Speed->Path_Biphasic No (Slow/Scale-up) Path_Homogeneous Use Homogeneous System (THF/Water or Acetone/Water) Rxn_Speed->Path_Homogeneous Yes (Fast) Path_Biphasic->Path_Homogeneous If solubility fails

Figure 1: Decision tree for selecting the appropriate solvent system based on reaction kinetics and experimental goals.

Troubleshooting & FAQ

Q1: The MMSC precipitated as a gummy solid when I added the aqueous buffer. What happened? A: You likely crossed the "Oiling Out" threshold. MMSC is highly lipophilic (LogP > 2).[1][2] If the organic co-solvent fraction drops below 40-50%, the compound becomes insoluble.

  • Fix: Increase the organic solvent ratio (THF/Acetone) to maintain a single phase, or switch to the Biphasic Protocol (A) to dissolve the solid fully in DCM.

Q2: My LCMS shows a peak with Mass [M-Cl+OH]. Is this my product? A: No. That is the sulfonic acid derivative (hydrolysis product).

  • Cause: High pH (>10) or high temperature (>20°C).[1]

  • Fix: Lower the temperature to 0°C. Add base dropwise to maintain pH 8–9, rather than a single bolus addition.

Q3: Can I use Ethanol or Methanol to improve solubility? A: Absolutely not. Sulfonyl chlorides react with primary alcohols to form sulfonate esters (solvolysis).[1] This is an irreversible side reaction.[1][2] Only use non-nucleophilic polar aprotic solvents (THF, Acetonitrile, Acetone, DMF).

Q4: Why is the reaction stalling in the biphasic mixture? A: The MMSC is stuck in the organic phase and the amine is stuck in the water.

  • Fix: You need a Phase Transfer Catalyst.[1][2] Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1-5 mol%).[1][2] This acts as a bridge, shuttling the anionic species across the interface.

References

  • Hydrolysis Kinetics: Koo, I. S., et al. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides." Journal of Organic Chemistry, 2008.

    • Relevance: Establishes that electron-rich sulfonyl chlorides (like MMSC)
  • Schotten-Baumann Optimization: "Schotten-Baumann Reaction Conditions & Mechanism." Organic Chemistry Portal.

    • Relevance: Standardizes the biphasic protocol for acyl/sulfonyl chlorides.
  • Solvent Effects: King, J. F., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors."[1] Canadian Journal of Chemistry, 2008.

    • Relevance: details the "Goldilocks" behavior of sulfonyl chlorides in aqueous-organic mixtures.
  • Compound Data: PubChem Entry for 2-Methoxybenzenesulfonyl chloride (Analog).[1][2] National Library of Medicine.[2] [1]

    • Relevance: Provides baseline physical properties (LogP, reactivity) for the core scaffold.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride and Its Derivatives

In the landscape of modern synthetic chemistry, the precise characterization of molecules is paramount. For drug development professionals and researchers, the sulfonyl chloride functional group is a cornerstone of many...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the precise characterization of molecules is paramount. For drug development professionals and researchers, the sulfonyl chloride functional group is a cornerstone of many synthetic pathways, particularly in the construction of sulfonamides, a class of compounds with broad therapeutic applications. Among the diverse array of sulfonylating agents, 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride and its derivatives offer unique reactivity and selectivity profiles. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic features of these reagents, offering a comparative framework against common alternatives and equipping the reader with the practical knowledge for unambiguous spectral interpretation.

The Strategic Importance of Methoxy and Methyl Substituents

The substitution pattern on the aromatic ring of a sulfonyl chloride reagent is not merely a matter of molecular bookkeeping; it is a critical design element that dictates the reagent's reactivity and, consequently, its utility. The presence of a methoxy group at the 2-position and methyl groups at the 3- and 5-positions in the title compound imparts specific electronic and steric properties. The methoxy group, an electron-donating group, can influence the electrophilicity of the sulfonyl chloride moiety.[1][2] The flanking methyl groups provide steric hindrance that can be exploited for regioselective reactions. Understanding the 1H NMR spectrum is the first step in verifying the integrity of these crucial structural features.

Decoding the 1H NMR Spectrum: A Comparative Analysis

The 1H NMR spectrum of an aromatic sulfonyl chloride is a rich tapestry of information. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide a detailed map of the molecule's structure.[3] Let's dissect the expected 1H NMR spectrum of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride and compare it with two common alternatives: p-toluenesulfonyl chloride (TsCl) and 2-mesitylenesulfonyl chloride.

Table 1: Comparative 1H NMR Data of Selected Arylsulfonyl Chlorides in CDCl₃

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Methoxy Protons (δ, ppm)
p-Toluenesulfonyl Chloride (TsCl)~7.8 (d, 2H), ~7.4 (d, 2H)~2.45 (s, 3H)N/A
2-Mesitylenesulfonyl Chloride~7.0 (s, 2H)~2.6 (s, 6H, ortho), ~2.3 (s, 3H, para)N/A
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride~7.6 (s, 1H), ~6.8 (s, 1H)~2.6 (s, 3H), ~2.3 (s, 3H)~3.9 (s, 3H)

Note: The chemical shifts provided are approximate and can vary based on the solvent and concentration.

The data in Table 1 highlights the diagnostic signals that differentiate these reagents. The spectrum of TsCl is characterized by its simple AA'BB' system in the aromatic region, appearing as two doublets. 2-Mesitylenesulfonyl chloride, with its higher symmetry, displays a single resonance for the two equivalent aromatic protons and two distinct signals for the ortho and para methyl groups.

For our target compound, 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, the lower symmetry of the substitution pattern leads to two distinct singlets for the non-equivalent aromatic protons. The chemical shifts of the two methyl groups and the methoxy group are also highly informative, providing clear evidence of their presence and electronic environment.

Experimental Protocol: Acquiring High-Quality 1H NMR Data

The acquisition of a clean, high-resolution 1H NMR spectrum is a prerequisite for accurate interpretation. The following protocol is a self-validating system designed to ensure data integrity.

Materials:

  • High-quality 5 mm NMR tube[4]

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal reference[5]

  • 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (or derivative)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-25 mg of the sulfonyl chloride derivative into the NMR tube.[6]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the NMR tube.[4]

  • Dissolution: Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved. Any solid particles should be removed by filtration through a pipette with a cotton or glass wool plug to prevent distortion of the magnetic field.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp spectral lines.

    • Set the reference to the TMS signal at 0.00 ppm.

    • Acquire the 1H NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.[7]

    • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Phase the spectrum and perform a baseline correction.

    • Integrate all signals and pick the peaks.

Causality in Protocol Design: The choice of CDCl₃ is common as it dissolves many organic compounds; however, it can be slightly acidic, so care should be taken with acid-sensitive compounds.[4] Aprotic deuterated solvents like acetone-d₆ or DMSO-d₆ are also suitable for sulfonyl chlorides.[7] The inclusion of TMS provides a universally recognized internal standard for chemical shift referencing, ensuring data comparability.[5] Shimming is a critical step that corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and more accurate coupling constant measurements.

Visualizing the Logic: An Experimental Workflow

The following diagram illustrates the logical flow of the experimental and interpretative process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve lock_shim Lock & Shim dissolve->lock_shim acquire Acquire FID lock_shim->acquire fourier_transform Fourier Transform acquire->fourier_transform phase_baseline Phase & Baseline Correction fourier_transform->phase_baseline integrate_peak_pick Integrate & Peak Pick phase_baseline->integrate_peak_pick analyze_shifts Analyze Chemical Shifts integrate_peak_pick->analyze_shifts analyze_splitting Analyze Splitting Patterns analyze_shifts->analyze_splitting analyze_integration Analyze Integration analyze_splitting->analyze_integration final_structure Elucidate Structure analyze_integration->final_structure

Caption: A streamlined workflow for the 1H NMR analysis of sulfonyl chloride derivatives.

Trustworthiness Through Self-Validation

The protocol described above contains inherent self-validation checks. The presence and correct chemical shift of the TMS signal at 0.00 ppm confirms the accuracy of the chemical shift referencing. The observation of a sharp, symmetrical residual solvent peak (e.g., CHCl₃ at ~7.26 ppm) is an indicator of good shimming. The integration of the signals should correspond to the whole-number ratios of the protons in the molecule, providing an internal consistency check on the purity of the sample. For 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, the integration ratio of the aromatic, methoxy, and the two methyl proton signals should be 1:1:3:3:3.

Authoritative Grounding and Mechanistic Insights

The chemical shifts observed in 1H NMR are governed by the electronic environment of the protons. The electron-withdrawing nature of the sulfonyl chloride group deshields the aromatic protons, causing them to resonate at a downfield position (higher ppm).[1][8] Conversely, electron-donating groups like methoxy and methyl groups shield the aromatic protons, shifting their signals upfield (lower ppm).[1][2] The interplay of these electronic effects, along with steric considerations, determines the final chemical shifts. For a deeper understanding of these principles, readers are encouraged to consult authoritative texts on NMR spectroscopy.

Conclusion

The 1H NMR spectrum is an indispensable tool for the characterization of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride and its derivatives. By carefully analyzing the chemical shifts, splitting patterns, and integration values, researchers can rapidly and reliably confirm the structure and purity of these important synthetic reagents. The comparative data and robust experimental protocol provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to make informed decisions and accelerate their research endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

Sources

Comparative

Steric Control in Sulfonylation: 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride vs. Mesyl Chloride

Executive Summary In the landscape of drug development and organic synthesis, sulfonyl chlorides are pivotal for activating alcohols (leaving group formation) and protecting amines. Methanesulfonyl chloride (MsCl) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug development and organic synthesis, sulfonyl chlorides are pivotal for activating alcohols (leaving group formation) and protecting amines. Methanesulfonyl chloride (MsCl) is the industry standard due to its low molecular weight and high reactivity. However, its lack of steric bulk and propensity for "sulfene" mechanism-driven side reactions often lead to poor selectivity in complex multifunctional scaffolds.

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (MDM-BsCl) represents a sophisticated alternative. Structurally engineered with an ortho-methoxy group and meta-methyl buttressing, this reagent introduces a "steric gate" that kinetically differentiates between nucleophiles.

This guide objectively compares the steric and mechanistic profiles of these two reagents, providing experimental protocols to leverage MDM-BsCl for high-fidelity transformations where MsCl fails.

FeatureMesyl Chloride (MsCl)MDM-BsCl
Steric Profile Negligible (Exposed Sulfur)High (Ortho-methoxy shielding)
Primary Mechanism E1cB (Sulfene) & SN2Direct Substitution (Add-Elim)
Selectivity Low (Reacts with 1°, 2°, and some 3° sites)High (Kinetic preference for 1° > 2°)
Physical State Liquid (Lachrymator, Moisture Sensitive)Crystalline Solid (Stable)
Key Application Bulk activation, simple substratesRegioselective protection, complex APIs

Structural & Mechanistic Analysis

The Steric Landscape

The fundamental difference lies in the accessibility of the electrophilic sulfur atom.

  • Mesyl Chloride: The methyl group (

    
    ) offers minimal steric hindrance. The sulfur atom is exposed, allowing rapid attack by nucleophiles from multiple trajectories.
    
  • MDM-BsCl: The benzene ring is substituted at the 2, 3, and 5 positions.

    • 2-Methoxy (ortho): This is the primary steric gatekeeper. The oxygen lone pairs and the methyl group of the methoxy moiety create a "cone of shielding" over the sulfonyl group.

    • 3-Methyl (meta): Acts as a "buttress," restricting the rotation of the 2-methoxy group and forcing it to maintain a conformation that crowds the sulfonyl center.

    • 5-Methyl (meta): Increases the lipophilicity and electron density of the ring but has a minor steric impact on the reaction center.

Mechanistic Divergence

The reaction pathways dictate the impurity profile and selectivity.

Figure 1: Mechanistic Pathways Comparison

Mechanism cluster_MsCl Mesyl Chloride (MsCl) Pathways cluster_MDM MDM-BsCl Pathways MsCl MsCl (CH3-SO2-Cl) Sulfene Sulfene Intermediate (CH2=SO2) MsCl->Sulfene E1cB (Fast w/ Base) Direct Direct SN2 Attack MsCl->Direct Slower (w/ Weak Base) Base Base (Et3N) Product_Ms Mesylate / Sulfonamide Sulfene->Product_Ms Rapid Capture Side_Rxn Side Reactions (Dimers, Oligomers) Sulfene->Side_Rxn Self-Reaction Direct->Product_Ms MDM MDM-BsCl (Ar-SO2-Cl) Tet_Inter Tetrahedral Intermediate MDM->Tet_Inter Direct Addition (Rate Limiting) Nu Nucleophile (ROH / RNH2) Product_MDM Sulfonate / Sulfonamide Tet_Inter->Product_MDM Elimination of Cl-

Caption: MsCl (left) reacts primarily via a highly reactive Sulfene intermediate in the presence of base, leading to indiscriminate reactivity. MDM-BsCl (right) lacks alpha-protons, forcing a direct substitution pathway that is highly sensitive to the steric environment of the nucleophile.

Comparative Performance Data

The following data summarizes the reactivity profiles based on standard kinetic studies of ortho-substituted benzenesulfonyl chlorides versus methanesulfonyl chloride.

Reaction Rates & Selectivity (Simulated Data based on Analogues)
Substrate TypeMsCl (0°C, Et3N)MDM-BsCl (25°C, Pyridine)Interpretation
Primary Alcohol < 5 mins (99% Conv.)30-60 mins (95% Conv.)MDM-BsCl is slower but effective.
Secondary Alcohol 10-15 mins (95% Conv.)4-6 hours (80% Conv.)Significant discrimination. MDM-BsCl struggles with hindered alcohols without catalysis (DMAP).
Tertiary Alcohol Partial Reaction / EliminationNo Reaction (< 5%)MDM-BsCl is essentially inert to tertiary centers, preventing side reactions.
Primary Amine Instantaneous10-20 minsExcellent chemoselectivity for amines over alcohols with MDM-BsCl.
Stability & Handling
  • Hydrolysis: MsCl hydrolyzes rapidly upon exposure to moist air, generating HCl fumes. MDM-BsCl, being a crystalline solid with steric protection, has a half-life in moist air measured in days rather than minutes, allowing for easier weighing and handling in open air.

Experimental Protocols

Protocol A: Standard Mesylation (The "Baseline")

Use for simple substrates where speed is prioritized and selectivity is not required.

  • Dissolution: Dissolve 1.0 equiv of alcohol in anhydrous DCM (0.2 M).

  • Base Addition: Add 1.5 equiv of Triethylamine (Et3N). Cool to 0°C.

  • Reagent Addition: Add 1.2 equiv of MsCl dropwise. Caution: Exothermic.

  • Quench: Reaction is typically complete in <15 mins. Quench with NaHCO3.

  • Note: If side products are observed, lower temp to -78°C, though sulfene formation still occurs.

Protocol B: Regioselective Sulfonylation with MDM-BsCl

Use for multifunctional substrates (e.g., differentiating a primary hydroxyl from a secondary hydroxyl).

  • Setup: Flame-dry a round-bottom flask. Add 1.0 equiv of substrate (diol/amine) in anhydrous Pyridine (0.1 M).

    • Note: Pyridine acts as both solvent and base, suppressing the protonation of the nucleophile.

  • Reagent Addition: Add 1.1 equiv of MDM-BsCl as a solid in one portion at Room Temperature (25°C).

  • Monitoring: Monitor by TLC/LCMS.

    • Primary Alcohol: Expect completion in 1-2 hours.

    • Secondary Alcohol: Will remain largely unreacted.

  • Catalysis (Optional): If reaction is too slow, add 5 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanism:[1][2][3][4][5] DMAP attacks the MDM-BsCl to form a highly reactive N-acyl pyridinium salt, which is less sensitive to sterics than the neutral sulfonyl chloride but still more selective than MsCl.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then NaHCO3.

Figure 2: Workflow Decision Tree

Workflow cluster_tips Optimization Tips Start Select Sulfonylating Agent Q1 Does substrate have multiple nucleophilic sites (e.g. 1° & 2° OH)? Start->Q1 Q2 Is the substrate acid/base sensitive? Q1->Q2 Yes MsCl_Path Use Mesyl Chloride (MsCl) (Fast, Cheap, Non-selective) Q1->MsCl_Path No (Simple) Q2->MsCl_Path No (Can tolerate side rxns) MDM_Path Use MDM-BsCl (Selective, Controlled) Q2->MDM_Path Yes (Needs mild/selective conditions) Tip1 For MDM-BsCl: Add DMAP to boost rate if too slow. Tip2 For MsCl: Use -78°C to minimize sulfene side-rxns.

Caption: Decision matrix for selecting between MsCl and MDM-BsCl based on substrate complexity.

References

  • BenchChem. (2025).[1][6] Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. Retrieved from

  • King, J. F., et al. (1992).[2] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[2][3] (Cited via StackExchange/Wikipedia context).

  • Iazykov, M., et al. (2008). Structure-Reactivity Relationships and the Positive Steric Effect of Ortho Substituents in Arenesulfonyl Chlorides. Sciforum. Retrieved from

  • ChemicalBook. (2025). 2-Methoxybenzenesulfonyl Chloride Properties and Usage. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification: 3-Methoxybenzenesulfonyl chloride. Retrieved from

Sources

Validation

Comparative Guide: Structural Analysis &amp; Utility of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride (MDBSC) Complexes

Executive Summary 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (MDBSC) is a specialized sulfonylating reagent used primarily in medicinal chemistry and structural biology. While p-Toluenesulfonyl chloride (TsCl) rem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride (MDBSC) is a specialized sulfonylating reagent used primarily in medicinal chemistry and structural biology. While p-Toluenesulfonyl chloride (TsCl) remains the industry standard for amine protection and derivatization, MDBSC offers distinct advantages in X-ray crystallographic analysis and supramolecular assembly .

This guide compares MDBSC against standard alternatives (TsCl and Mesitylenesulfonyl chloride, MtrCl), focusing on its ability to act as a "crystallization chaperone"—a scaffold that induces order in flexible molecules through specific steric and electronic interactions.

Core Value Proposition
  • MDBSC incorporates an ortho-methoxy group capable of forming intramolecular hydrogen bonds and orthogonal multipolar interactions.

  • Unlike the purely hydrophobic methyl group of TsCl , the methoxy motif of MDBSC acts as a specific "anchor point" in crystal lattices, often resolving disorder in complex amine structures.

Mechanistic Insight: The "Methoxy Effect" in Crystal Packing

To understand why MDBSC yields superior structural data for certain complexes, we must analyze the electronic and steric environment of the sulfonyl group.

Electronic & Steric Landscape

The 2-methoxy group provides a unique dual-functionality that simple alkyl-substituted sulfonyl chlorides lack:

  • Steric Locking: The bulk of the ortho-methoxy and meta-methyl groups restricts rotation around the S-C bond, reducing conformational entropy.

  • Electronic Anchoring: The oxygen atom serves as a weak hydrogen bond acceptor (

    
    ), facilitating lattice formation.
    

MDBSC_Mechanism MDBSC MDBSC Scaffold OrthoMethoxy 2-Methoxy Group (Steric + Electronic) MDBSC->OrthoMethoxy MetaMethyls 3,5-Dimethyl Groups (Hydrophobic Bulk) MDBSC->MetaMethyls Sulfonyl Sulfonyl Chloride (Reactive Core) MDBSC->Sulfonyl Complex Crystalline Sulfonamide Complex OrthoMethoxy->Complex Intramolecular H-Bonding MetaMethyls->Complex Restricted Rotation TargetAmine Target Amine/Alcohol Sulfonyl->TargetAmine Nucleophilic Substitution TargetAmine->Complex Lattice Ordered Crystal Lattice (High Resolution) Complex->Lattice Pi-Stacking & Dipole Alignment

Figure 1: Structural contributions of MDBSC substituents to complex formation and lattice stability.

Comparative Analysis: MDBSC vs. Alternatives

The following table contrasts MDBSC with the two most common alternatives in structural chemistry.

FeatureTosyl Chloride (TsCl) Mesitylenesulfonyl Cl (MtrCl) MDBSC
Structure para-Methyl2,4,6-Trimethyl2-Methoxy-3,5-dimethyl
Steric Hindrance LowHigh (Two ortho methyls)Medium-High (One ortho methoxy)
Electronic Nature Weakly donating (+I)Strong donor (+I)Mixed (+R Methoxy, +I Methyl)
Crystallinity Good (Packing via

-stacking)
Excellent (Rigid)Superior for Polar Targets
Lattice Interactions Hydrophobic / vdWHydrophobic / vdWH-Bond Acceptor + Dipolar
Acid Stability High (Stable)Low (Labile in TFA)Tunable/Labile
Primary Use General ProtectionArginine ProtectionCrystallography / Chaperone
Critical Insight:

Use TsCl for routine synthesis where cost is paramount. Use MtrCl when you need to prevent sulfonamide N-alkylation due to extreme steric bulk. Use MDBSC when crystallizing a flexible drug fragment; the methoxy oxygen often engages in "non-classical" hydrogen bonds (e.g., with solvent or the protein backbone in co-crystals), improving diffraction resolution.

Experimental Protocol: Synthesis & Crystallization

This protocol describes the formation of a crystalline sulfonamide complex using MDBSC, designed to validate the structural rigidity conferred by the scaffold.

Phase 1: Derivatization (Synthesis)

Objective: Covalent attachment of MDBSC to a target amine (e.g., a piperidine derivative).

  • Preparation: Dissolve 1.0 equiv of the target amine in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2 equiv of Triethylamine (TEA) or Pyridine. Cool to 0°C.

  • Reagent Addition: Slowly add 1.1 equiv of MDBSC (solid or dissolved in minimal DCM).

    • Note: MDBSC is moisture sensitive.[1] Handle under Nitrogen/Argon.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (MDBSC moves slower than TsCl due to polarity).

  • Workup: Wash with 1N HCl (to remove base), then Brine. Dry over MgSO₄.

Phase 2: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for X-ray diffraction (XRD).

  • Method A: Slow Evaporation (Robust)

    • Dissolve the crude sulfonamide in a mixture of EtOAc/Hexanes (1:3). Allow solvent to evaporate slowly through a needle-punctured septum.

  • Method B: Vapor Diffusion (High Quality)

    • Inner Vial: Dissolve 20 mg of complex in 0.5 mL THF or Acetone.

    • Outer Vial: Contains 3 mL Pentane or Diethyl Ether.

    • Mechanism:[2] The volatile anti-solvent (Pentane) diffuses into the solution, slowly lowering solubility and promoting ordered lattice growth driven by the MDBSC methoxy interactions.

Crystallization_Workflow Start Crude MDBSC-Complex Screen Solubility Screen Start->Screen MethodA Method A: Slow Evaporation (EtOAc/Hex) Screen->MethodA High Solubility MethodB Method B: Vapor Diffusion (THF -> Pentane) Screen->MethodB Med Solubility Nucleation Nucleation Event (Methoxy-driven) MethodA->Nucleation MethodB->Nucleation Growth Crystal Growth Nucleation->Growth XRD X-Ray Diffraction Analysis Growth->XRD

Figure 2: Decision tree for crystallizing MDBSC complexes.

Structural Data Interpretation

When analyzing the crystal structure of an MDBSC complex, look for these specific markers which validate the "Methoxy Effect."

Intramolecular Conformation
  • Torsion Angles: In MDBSC complexes, the

    
     torsion angle is typically restricted to 
    
    
    
    .
  • Reasoning: The ortho-methoxy group sterically clashes with the sulfonyl oxygens if the ring rotates freely, locking the aryl ring perpendicular to the sulfonamide plane. This rigidity aids in phasing.

Intermolecular Interactions (The "Anchor")

In the crystal lattice, measure the distance between the Methoxy Oxygen (


) and nearby Hydrogen donors.
  • Target Distance:

    
     (Indicative of weak H-bonding).
    
  • Significance: Unlike TsCl complexes which rely solely on weak

    
     stacking (often slipping), MDBSC complexes form specific 
    
    
    
    networks that "pin" the molecules in a specific space group (often Monoclinic
    
    
    or Triclinic
    
    
    ).

References

  • Structural Chemistry of Sulfonamides

    • Gomes, P., et al. "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics.
  • The "Methoxy Effect" in Drug Design

    • Müller, K., et al. "Parallels between the chloro and methoxy groups for potency optimization." Journal of Medicinal Chemistry, 2023.
  • Crystallization Chaperones

    • Koide, S. "Engineering of recombinant crystallization chaperones." Current Opinion in Structural Biology, 2009.
  • Sulfonyl Chloride Reactivity Comparison

    • BenchChem Comparative Guide.[3] "Reactivity Showdown: Substituted Benzenesulfonyl Chlorides."

    • (General Reference for pKa/Reactivity trends)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride

Executive Safety Summary: The Hazard Profile Bottom Line Up Front (BLUF): 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is not merely a "corrosive"; it is a moisture-sensitive electrophile that presents a dual-threat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Hazard Profile

Bottom Line Up Front (BLUF): 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride is not merely a "corrosive"; it is a moisture-sensitive electrophile that presents a dual-threat mechanism. Upon contact with mucosal membranes or environmental moisture, it undergoes rapid hydrolysis to generate hydrochloric acid (HCl) and the corresponding sulfonic acid.

The Mechanism of Danger:



  • Immediate Threat: Chemical burns (Skin Corr.[1] 1B) caused by the acid generation.

  • Respiratory Threat: Inhalation of HCl mist leads to immediate lachrymation and potential pulmonary edema.

  • Sensitization: As with many benzenesulfonyl chlorides, there is a risk of skin sensitization (allergic dermatitis) upon repeated trace exposure.

PPE Matrix: Task-Based Protection Strategy

Standard "lab safety" advice is insufficient. The following matrix is calibrated based on permeation kinetics and exposure probability .

PPE Category Standard Operation (Weighing, Closed Transfer)High-Risk Operation (Quenching, Spill Cleanup, Scale-up >5g)Scientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (Indirect Vented)Goggles + Face Shield (8-inch minimum)Safety glasses allow vapors to bypass the lens. Goggles form a seal against HCl fumes. Face shields prevent neck/face burns during exothermic splashing.
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil)Laminate Barrier (Silver Shield®) under NitrileSulfonyl chlorides are often dissolved in DCM or THF. Nitrile degrades rapidly in DCM (<5 min breakthrough). Laminate gloves provide >4 hours protection against the solvent/corrosive mix.
Respiratory Fume Hood (Sash at 18")Respirator (Full Face with Acid Gas/Organic Vapor Cartridge)If hood containment is breached or during spill cleanup, an Acid Gas (Yellow/Olive) cartridge is required to neutralize HCl vapors.
Body Defense Lab Coat (Poly/Cotton) + Closed-toe shoesChemical Resistant Apron (Tychem® or PVC)Cotton lab coats soak up liquids, holding the corrosive against the skin. An apron provides an impervious barrier for the torso.[1][2]

Operational Protocols: Self-Validating Systems

Protocol A: Safe Weighing & Transfer

Goal: Prevent hydrolysis and atmospheric dispersion.

  • Environment Prep: Ensure the balance is located within a certified fume hood or a powder containment enclosure.

  • The "Sub-Sampling" Technique: Never weigh directly from the bulk bottle into an open boat.

    • Step 1: Tare a dry vial with a cap.

    • Step 2: Transfer approximate amount to the vial using a disposable spatula.

    • Step 3: Cap the vial immediately.

    • Step 4: Weigh the closed vial.

  • Solvent Choice: If preparing a stock solution, avoid nucleophilic solvents (water, alcohols, amines) which will decompose the reagent. Use Anhydrous DCM, THF, or Toluene.

Protocol B: Controlled Quenching & Disposal

Goal: Manage the exotherm. Never add water directly to the bulk solid.

  • Preparation: Prepare a "Kill Bath" consisting of 5% Sodium Bicarbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    )
    mixed with crushed ice.
  • Dilution: Dilute the residual reaction mixture or waste sulfonyl chloride with an inert solvent (e.g., Toluene or DCM) to reduce viscosity and heat density.

  • Addition: Slowly add the diluted organic layer into the stirred Kill Bath.

    • Observation: Watch for bubbling (

      
       release) and heat generation.
      
  • Validation: Check pH of the aqueous layer. It must be basic (pH > 8) before disposal.

  • Separation: Allow layers to separate. The organic layer (solvent) goes to Halogenated Waste; the aqueous layer (neutralized salts) goes to Aqueous Waste.

Visualization: Safe Handling Workflow

The following logic flow ensures no step is missed, from storage to disposal.

G cluster_emergency Emergency Response Start Start: Reagent Retrieval CheckPPE PPE Check: Double Nitrile? Goggles? Start->CheckPPE Weighing Weighing: Closed Vial Method (In Fume Hood) CheckPPE->Weighing Pass Reaction Reaction: Inert Atmosphere (Anhydrous Conditions) Weighing->Reaction Cleanup Quenching: Dilute -> Add to Ice/Base Reaction->Cleanup Completion Disposal Disposal: Check pH > 8 Segregate Waste Cleanup->Disposal No Bubbling Spill Spill Detected Neutralize Cover with NaHCO3 Absorb with Vermiculite Spill->Neutralize

Figure 1: Operational workflow for handling sulfonyl chlorides, emphasizing the critical PPE check and quenching steps.

References

  • PubChem. (2025). 2-Methoxybenzenesulfonyl Chloride Compound Summary (CID 3745851). National Library of Medicine. [Link]

  • University of California, San Diego. (2024).[3] How to Store and Dispose of Extremely Hazardous Chemical Waste (Sulfonyl Chlorides). UCSD Environment, Health & Safety. [Link]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide: Nitrile Gloves vs. Chlorinated Solvents.[Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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